4-Ethyl-5-methyl-1,3-thiazol-2-amine
Overview
Description
4-Ethyl-5-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active agents. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with ethyl and methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can be achieved through several methods. One common approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. These methods may include the use of reusable catalysts, nontoxic solvents, and techniques such as microwave irradiation and sonochemistry to enhance reaction yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles. These products have diverse applications in pharmaceuticals and other industries .
Scientific Research Applications
4-Ethyl-5-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds like this one can facilitate the formation of neurotransmitters such as acetylcholine, aiding in the normal functioning of the nervous system . Additionally, the compound’s antimicrobial properties may involve the inhibition of key enzymes or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-5-methyl-1,3-thiazol-2-amine include:
- 2-Aminothiazole
- 4-Methyl-1,3-thiazol-2-amine
- 5-Ethyl-1,3-thiazol-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the thiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-ethyl-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXICVHAINXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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